molecular formula C15H19N5OS B6438022 2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2548980-32-9

2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No. B6438022
CAS RN: 2548980-32-9
M. Wt: 317.4 g/mol
InChI Key: LPBBWOYTPVCTSV-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine, also known as MMPP, is an organic compound with a wide range of applications in scientific research. MMPP is a pyrimidine derivative, which is a heterocyclic aromatic organic compound composed of six-membered ring of four carbon atoms and two nitrogen atoms. It is a non-toxic, water-soluble compound which has been used as a model compound to study biochemical and physiological effects of other compounds.

Mechanism of Action

2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), glutathione S-transferase (GST), and protein kinase C (PKC). It has also been found to act as an agonist of the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and to reduce inflammation. Additionally, it has been found to reduce the production of nitric oxide, which is involved in the regulation of blood pressure. Furthermore, 2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has been found to have anti-nociceptive effects, and to reduce pain.

Advantages and Limitations for Lab Experiments

2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several advantages for use in laboratory experiments. It is a non-toxic, water-soluble compound, making it easy to handle and store. Additionally, it is relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to using 2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine in laboratory experiments. It has a relatively low solubility in organic solvents, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for research on 2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine. One potential area of research is to further investigate its mechanism of action, in order to better understand its effects on biochemical and physiological processes. Additionally, further research could be conducted to investigate its effects on other enzymes and receptors. Furthermore, research could be conducted to investigate the potential therapeutic applications of 2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine, such as its potential use in the treatment of inflammation and pain. Finally, research could be conducted to investigate the potential interactions of 2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine with other compounds, such as drugs, in order to better understand its effects.

Synthesis Methods

2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is synthesized through a three-step process. The first step involves the reaction of 4-methylpiperidine-1-carboxylic acid with pyrazine-2-carboxylic acid in the presence of anhydrous potassium carbonate. This is followed by the reaction of the resulting intermediate with methylsulfanylacetamide in the presence of sodium acetate. Finally, the resulting product is then reacted with hydrochloric acid to obtain 2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine.

Scientific Research Applications

2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of other compounds on biochemical and physiological processes. It has also been used to study the effects of drugs on the human body. Additionally, 2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has been used to study the mechanism of action of various enzymes, and to investigate the structure-activity relationship of various compounds.

properties

IUPAC Name

2-methylsulfanyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-22-15-18-5-2-13(19-15)20-8-3-12(4-9-20)11-21-14-10-16-6-7-17-14/h2,5-7,10,12H,3-4,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBBWOYTPVCTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCC(CC2)COC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

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